molecular formula C18H23N3O3S2 B2440702 N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide CAS No. 881042-44-0

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2440702
CAS No.: 881042-44-0
M. Wt: 393.52
InChI Key: GQECADBZRCAIHP-UHFFFAOYSA-N
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Description

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Anti-HIV Activity

Research has demonstrated the synthesis of derivatives of 1,3-benzothiazoles, including sulfonamide derivatives, and their evaluation for antiproliferative activity against human tumor-derived cell lines and anti-HIV activity. Compounds exhibited remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, indicating their potential as lead candidates for further development in cancer treatment. However, these compounds showed no activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives. These compounds were synthesized and tested for their docking properties and antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The results suggested that some derivatives exhibited good to moderate activity, underscoring their potential for addressing antimicrobial resistance (Anuse et al., 2019).

Antitumor Evaluation

A study exploring the synthesis of benzothiazole derivatives for antitumor evaluation reported that certain compounds exhibited higher inhibitory effects toward tumor cell lines compared to the reference drug, doxorubicin. This suggests the therapeutic potential of these derivatives in cancer treatment (Al-Omran et al., 2014).

Anti-Bacterial Study

The synthesis and anti-bacterial study of N-substituted derivatives of benzothiazole revealed that these compounds exhibited moderate to significant antibacterial activity. This highlights the potential use of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-17(13-6-2-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-1-5-11-21/h8-9,12-13H,1-7,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECADBZRCAIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.